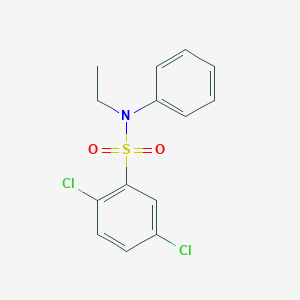

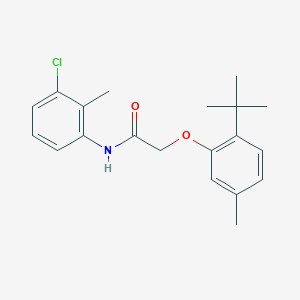

![molecular formula C22H29N3O B5570594 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperidine derivatives often involves complex reactions that aim to achieve specific stereochemistry and functional group incorporation. A study by Dandu et al. (2012) describes the synthesis and evaluation of a new series of derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists, highlighting the importance of the cyclobutyl group and piperidine moiety for biological activity (Dandu et al., 2012). Similarly, other works focus on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, indicating a variety of approaches to synthesizing complex piperidine structures (Kumar et al., 2008).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the targeted compound, can be intricately analyzed through crystallography and computational methods. Arulraj et al. (2019) provide insights into the crystal structure, DFT calculations, and Hirshfeld surface analysis of a related compound, emphasizing the conformational aspects and intermolecular interactions critical for understanding the chemical behavior (Arulraj et al., 2019).

Chemical Reactions and Properties

Piperidine derivatives undergo a range of chemical reactions that define their chemical properties. The study on cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines by Wu et al. (2000) showcases the potential for these compounds to act as substance P antagonists, demonstrating significant chemical versatility and the potential for pharmacological application (Wu et al., 2000).

科学的研究の応用

Antimycobacterial Activity

The discovery of antimycobacterial spiro-piperidin-4-ones, which involve a stereoselective synthesis process, highlights the potential of piperidine derivatives in combating Mycobacterium tuberculosis. These compounds, including variations with significant in vitro and in vivo activity against different strains of Mycobacterium tuberculosis, suggest the potential of structurally similar compounds in antimycobacterial research and therapy (Kumar et al., 2008).

Cancer Research

Compounds with pyrimidine-piperazine-chromene and -quinoline conjugates have shown significant anti-proliferative activities against human breast cancer cell lines, indicating their potential in cancer research. The synthesis and evaluation of these compounds, including their structure-activity relationship, suggest a promising avenue for developing new therapeutic agents (Parveen et al., 2017).

Histamine Receptor Ligands

The study of 2-aminopyrimidines as histamine H3 receptor ligands presents another potential application. These compounds, particularly those with high hH3R affinity and receptor subtype selectivity, offer insights into the development of treatments for neurological disorders, showcasing the versatility of pyrimidine derivatives in drug discovery (Sadek et al., 2014).

Muscarinic Receptor Antagonists

Research into muscarinic M3 receptor antagonists, such as the discovery of compounds with high selectivity for M3 over M2 receptors, underlines the importance of these molecules in developing treatments for respiratory disorders. The structural optimization leading to compounds with potent antagonistic activity against acetylcholine-induced responses in rat trachea provides a pathway for therapeutic applications in obstructive airway disease (Mitsuya et al., 1999).

Advanced Building Blocks for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine as advanced building blocks for drug discovery highlight the potential of such compounds in medicinal chemistry. The increased size and conformational flexibility of these isosteres compared to parent heterocycles offer novel avenues for lead optimization in drug development projects (Feskov et al., 2019).

特性

IUPAC Name |

(3R,4R)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-16-14-25(12-11-22(16,26)19-9-6-10-19)15-21-23-17(2)13-20(24-21)18-7-4-3-5-8-18/h3-5,7-8,13,16,19,26H,6,9-12,14-15H2,1-2H3/t16-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAFCEDGTBKYJD-ZHRRBRCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C2CCC2)O)CC3=NC(=CC(=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

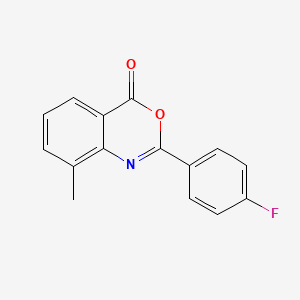

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

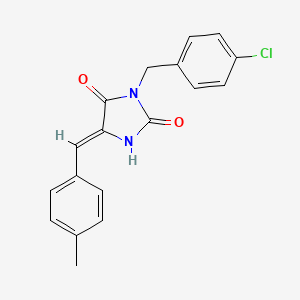

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

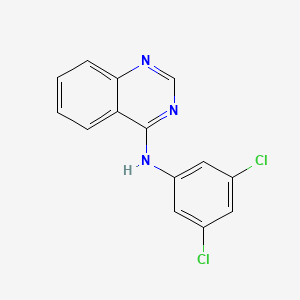

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)